1,8-Diazacyclotetradecane-2,9-dione

Catalog No.
S604547
CAS No.
56403-09-9
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diazacyclotetradecane-2,9-dione

CAS Number

56403-09-9

Product Name

1,8-Diazacyclotetradecane-2,9-dione

IUPAC Name

1,8-diazacyclotetradecane-2,9-dione

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15)

InChI Key

HERSSAVMHCMYSQ-UHFFFAOYSA-N

SMILES

C1CCC(=O)NCCCCCC(=O)NCC1

Synonyms

6-aminohexanoic acid cyclic dimer, nylon oligomer

Canonical SMILES

C1CCC(=O)NCCCCCC(=O)NCC1

Potential Applications in Material Science

1,8-Diazacyclotetradecane-2,9-dione (DCD), due to its inherent structure, has been explored as a potential building block for the development of supramolecular assemblies []. These assemblies are formed through non-covalent interactions between molecules, and DCD's ability to form hydrogen bonds makes it a suitable candidate. Researchers have investigated its use in the creation of metal-organic frameworks (MOFs) [, ]. MOFs are porous materials with potential applications in gas storage, separation, and catalysis.

Potential Applications in Medicinal Chemistry

The presence of nitrogen atoms and the cyclic structure of DCD has led to its investigation as a potential scaffold for the design of new drugs []. Researchers have explored its potential for various therapeutic areas, including:

  • Antimicrobial activity: Studies have shown that DCD derivatives exhibit antibacterial and antifungal properties [, ].

1,8-Diazacyclotetradecane-2,9-dione is an organic compound characterized by its unique cyclic structure and the presence of two nitrogen atoms in a 14-membered ring. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 226.32 g/mol. The compound is also known by various names, including hexanoic acid, 6-amino-, bimol. cyclic lactam and caprolactam cyclic dimer . It features a melting point of 341 °C, indicating its stability at elevated temperatures .

  • Potential irritant: Caprolactam is known to be a skin, eye, and respiratory irritant. DCDT could potentially share these properties [].
  • Dust hazard: As a solid, DCDT dust could irritate the respiratory system.
Typical for diketones and cyclic amines. These reactions include:

  • Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to yield simpler amine derivatives.
  • Condensation Reactions: It can react with various amines or alcohols to form larger cyclic or acyclic compounds.
  • Halogenation: The presence of nitrogen atoms allows for electrophilic substitution reactions, including halogenation under acidic conditions .

Research indicates that 1,8-diazacyclotetradecane-2,9-dione exhibits biological activity relevant to its structural characteristics. It has been studied for its potential effects in various biological systems, particularly in relation to its role as a component in caprolactam solution concentrates. These concentrates are significant in the recovery processes of nylon production, where the compound's properties influence agglomeration behavior .

The synthesis of 1,8-diazacyclotetradecane-2,9-dione can be achieved through multiple methods:

  • From 6-Aminocaproic Acid: This method involves cyclization reactions that convert linear precursors into the cyclic structure of the compound. Various synthetic routes have been documented, highlighting different reaction conditions and catalysts used to facilitate the process .
  • Diketone Reactions: The compound can also be synthesized through reactions involving diketones and amines under controlled conditions to yield the desired cyclic structure .

1,8-Diazacyclotetradecane-2,9-dione finds applications primarily in industrial chemistry:

  • Nylon Production: It serves as an essential component in the production of nylon 6, influencing the properties of polyamide fibers and resins.
  • Chemical Intermediates: The compound is utilized as an intermediate in synthesizing other organic compounds and polymers due to its reactivity and structural properties.

Studies have shown that 1,8-diazacyclotetradecane-2,9-dione interacts with various chemical species during nylon processing. Its role in agglomeration processes is crucial for optimizing recovery methods in industrial applications. Research has focused on understanding these interactions to improve efficiency and reduce waste during nylon production .

Several compounds share structural similarities with 1,8-diazacyclotetradecane-2,9-dione. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
CaprolactamC₆H₁₁NOLinear structure; precursor to nylon 6
1,5-Diazacyclooctane-2,6-dioneC₈H₁₄N₂O₂Smaller ring size; fewer nitrogen atoms
1,4-Diazabicyclo[2.2.2]octaneC₈H₁₄N₂Bicyclic structure; used as a catalyst

1,8-Diazacyclotetradecane-2,9-dione is unique due to its larger ring size and specific dione functionality that enhances its reactivity compared to these similar compounds. Its role in nylon synthesis further distinguishes it from other cyclic amines and diketones.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

226.168127949 g/mol

Monoisotopic Mass

226.168127949 g/mol

Heavy Atom Count

16

UNII

LIJ968E05S

Other CAS

56403-09-9

Wikipedia

1,8-diazacyclotetradecane-2,9-dione

Dates

Modify: 2023-08-15

A simple assay for 6-aminohexanoate-oligomer-hydrolase using N-(4-nitrophenyl)-6-aminohexanamide

Hisataka Taguchi, Makoto Wakamatsu, Kenji Aso, Shin Ono, Takashi Shin, Takashi Akamatsu
PMID: 22867796   DOI: 10.1016/j.jbiosc.2012.07.006

Abstract

We synthesized N-(4-nitrophenyl)-6-aminohexanamide (AHpNA) and used it as a substrate in a kinetic study of 6-aminohexanoate-hydrolase (NylB), a nylon oligomer-hydrolyzing enzyme. NylBs derived from Arthrobacter sp. KI72 and Pseudomonas sp. NK87 hydrolyzed AHpNA as well as a 6-aminohexanoic acid dimer, a known substrate for NylB. The K(m) values of the NylB from Arthrobacter sp. KI72 and Pseudomonas sp. NK87 for AHpNA were 0.5 mM and 2.0 mM, respectively.


X-ray crystallographic analysis of 6-aminohexanoate-dimer hydrolase: molecular basis for the birth of a nylon oligomer-degrading enzyme

Seiji Negoro, Taku Ohki, Naoki Shibata, Nobuhiro Mizuno, Yoshiaki Wakitani, Junya Tsurukame, Keiji Matsumoto, Ichitaro Kawamoto, Masahiro Takeo, Yoshiki Higuchi
PMID: 16162506   DOI: 10.1074/jbc.M505946200

Abstract

6-Aminohexanoate-dimer hydrolase (EII), responsible for the degradation of nylon-6 industry by-products, and its analogous enzyme (EII') that has only approximately 0.5% of the specific activity toward the 6-aminohexanoate-linear dimer, are encoded on plasmid pOAD2 of Arthrobacter sp. (formerly Flavobacterium sp.) KI72. Here, we report the three-dimensional structure of Hyb-24 (a hybrid between the EII and EII' proteins; EII'-level activity) by x-ray crystallography at 1.8 A resolution and refined to an R-factor and R-free of 18.5 and 20.3%, respectively. The fold adopted by the 392-amino acid polypeptide generated a two-domain structure that is similar to the folds of the penicillin-recognizing family of serine-reactive hydrolases, especially to those of d-alanyl-d-alanine-carboxypeptidase from Streptomyces and carboxylesterase from Burkholderia. Enzyme assay using purified enzymes revealed that EII and Hyb-24 possess hydrolytic activity for carboxyl esters with short acyl chains but no detectable activity for d-alanyl-d-alanine. In addition, on the basis of the spatial location and role of amino acid residues constituting the active sites of the nylon oligomer hydrolase, carboxylesterase, d-alanyl-d-alanine-peptidase, and beta-lactamases, we conclude that the nylon oligomer hydrolase utilizes nucleophilic Ser(112) as a common active site both for nylon oligomer-hydrolytic and esterolytic activities. However, it requires at least two additional amino acid residues (Asp(181) and Asn(266)) specific for nylon oligomer-hydrolytic activity. Here, we propose that amino acid replacements in the catalytic cleft of a preexisting esterase with the beta-lactamase fold resulted in the evolution of the nylon oligomer hydrolase.


Nylon oligomer degradation gene, nylC, on plasmid pOAD2 from a Flavobacterium strain encodes endo-type 6-aminohexanoate oligomer hydrolase: purification and characterization of the nylC gene product

S Kakudo, S Negoro, I Urabe, H Okada
PMID: 8285701   DOI: 10.1128/aem.59.11.3978-3980.1993

Abstract

A new type of nylon oligomer degradation enzyme (EIII) was purified from an Escherichia coli clone harboring the EIII gene (nylC). This enzyme hydrolyzed the linear trimer, tetramer, and pentamer of 6-aminohexanoate by an endo-type reaction, and this specificity is different from that of the EI (nylA gene product) and EII (nylB gene product). Amino acid sequencing and sodium dodecyl sulfate-polyacrylamide gel electrophoresis of the purified EIII demonstrated that the enzyme is made of two polypeptide chains arising from an internal cleavage between amino acid residues 266 and 267.


Plasmid control of 6-aminohexanoic acid cyclic dimer degradation enzymes of Flavobacterium sp. KI72

S Negoro, H Shinagawa, A Nakata, S Kinoshita, T Hatozaki, H Okada
PMID: 7400094   DOI: 10.1128/jb.143.1.238-245.1980

Abstract

Flavobacterium sp. K172, which is able to grow on 6-aminohexanoic acid cyclic dimer as the sole source of carbon and nitrogen, and plasmid control of the responsible enzymes, 6-aminohexanoic acid cyclic dimer hydrolase and 6-aminohexanoic acid linear oligomer hydrolase, were studied. The wild strain of K172 harbors three kinds of plasmid, pOAD1 (26.2 megadaltons), pOAD2 (28.8 megadaltons), and pOAD3 (37.2 megadaltons). The wild strain K172 was readily cured of its ability to grow on the cyclic dimer by mitomycin C, and the cyclic dimer hydrolase could not be detected either as catalytic activity or by antibody precipitation. No reversion of the cured strains was detected. pOAD2 was not detected in every cured strain tested but was restored in a transformant. The transformant recovered both of the enzyme activities, and the cyclic dimer hydrolase of the transformant was immunologically identical with that of the wild strain. All of the strains tested, including the wild, cured, and transformant ones, possessed identical pOAD3 irrespective of the metabolizing activity. Some of the cured strains possessed pOAD1 identical with the wild strain, but the others harbored plasmids with partially altered structures which were likely to be derived from pOAD1 by genetic rearrangements such as deletion, insertion, or substitution. These results suggested that the genes of the enzymes were borne on pOAD2.


Plasmid-determined enzymatic degradation of nylon oligomers

S Negoro, T Taniguchi, M Kanaoka, H Kimura, H Okada
PMID: 6305910   DOI: 10.1128/jb.155.1.22-31.1983

Abstract

The nylon oligomer (6-aminohexanoic acid cyclic dimer) degradation genes on plasmid pOAD2 of Flavobacterium sp. KI72 were cloned into Escherichia coli vector pBR322. The locus of one of the genes, the structural gene of 6-aminohexanoic acid linear oligomer hydrolase, was determined by constructing various deletion plasmids and inserting the lacUV5 promoter fragment of E. coli into the deletion plasmid. Two kinds of repeated sequences (RS-I and RS-II) were detected on pOAD2 by DNA-DNA hybridization experiments. These repeated sequences appeared five times (RS-I) or twice (RS-II) on pOAD2. One of the RS-II regions and the structural gene of the hydrolase overlapped.


DNA-DNA hybridization analysis of nylon oligomer-degradative plasmid pOAD2: identification of the DNA region analogous to the nylon oligomer degradation gene

S Negoro, S Nakamura, H Okada
PMID: 6327604   DOI: 10.1128/jb.158.2.419-424.1984

Abstract

Fine structure of the gene of 6-aminohexanoic acid cyclic dimer hydrolase, one of the enzymes responsible for the degradation of the nylon oligomer (6-aminohexanoic acid cyclic dimer), on the plasmid pOAD2 harbored in Flavobacterium sp. KI72 was determined by constructing miniplasmids from plasmid pNDH5 (a hybrid plasmid consisting of pBR322 and a 9.1-kilobase-pair HindIII fragment of pOAD2 ). The 6-aminohexanoic acid cyclic dimer hydrolase produced by cells of Escherichia coli C600 harboring pNDH5 or its miniplasmid was examined immunologically and electrophoretically and was found to be identical to that of Flavobacterium sp. KI72 . A fragment of pOAD2 (17.2- to 19.1-kilobase-pair region on pOAD2 ) was detected as hybridized fragment by Southern blotting experiments, indicating the presence of the DNA region analogous to the 6-aminohexanoic acid cyclic dimer hydrolase gene on the plasmid.


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